3-O-Methylfluorescein phosphate cyclohexylammonium salt
Overview
Description
3-O-Methylfluorescein phosphate cyclohexylammonium salt: is a fluorescent molecule commonly used in biological research for labeling cells and biomolecules. Its fluorescent properties allow researchers to visualize and track these targets within living cells or organisms. This compound is also used in fluorimetric studies and can act as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .
Mechanism of Action
Target of Action
The primary target of 3-O-Methylfluorescein phosphate cyclohexylammonium salt is certain enzymes . It has been shown to modulate the activity of these enzymes .
Mode of Action
The compound interacts with its enzyme targets, leading to a reduction in the frequency of cancer cell proliferation . It also stimulates hematopoietic cells in mice .
Result of Action
The compound has been shown to inhibit the growth of human cells in vitro . It reduces the frequency of cancer cell proliferation and stimulates hematopoietic cells in mice . This suggests that it may be useful for the treatment of inflammatory diseases, such as arthritis or asthma .
Biochemical Analysis
Biochemical Properties
The primary role of 3-O-Methylfluorescein phosphate cyclohexylammonium salt in biochemical reactions is as a substrate for the fluorimetric determination of phosphatase . The enzymes it interacts with include phosphatases, which catalyze the hydrolysis of phosphate esters. The nature of these interactions involves the cleavage of the phosphate group from the this compound molecule, resulting in a change in fluorescence that can be measured .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for phosphatase enzymes. By serving as a substrate for these enzymes, it can influence cell function by participating in the regulation of phosphate groups within the cell
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with phosphatase enzymes. These enzymes cleave the phosphate group from the this compound molecule, resulting in a change in fluorescence that can be measured . This allows researchers to monitor the activity of phosphatase enzymes at the molecular level.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylfluorescein phosphate cyclohexylammonium salt involves the reaction of 3-O-Methylfluorescein with phosphoric acid, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.
Phosphatase Reaction: It acts as a substrate for phosphatase enzymes, which cleave the phosphate group.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Phosphatase Reaction: Phosphatase enzymes under physiological conditions.
Major Products Formed:
Hydrolysis: 3-O-Methylfluorescein and phosphoric acid.
Phosphatase Reaction: 3-O-Methylfluorescein and inorganic phosphate.
Scientific Research Applications
Comparison with Similar Compounds
- 4-Methylumbelliferyl phosphate
- DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate)
Comparison:
- Fluorescent Properties: 3-O-Methylfluorescein phosphate cyclohexylammonium salt has unique fluorescent properties that make it particularly useful for cell labeling and tracking studies.
- Enzyme Substrate: It serves as a substrate for phosphatase enzymes, similar to other compounds like 4-Methylumbelliferyl phosphate, but with distinct advantages in terms of sensitivity and specificity .
This compound’s unique properties and applications make it a valuable tool in various scientific research fields.
Biological Activity
3-O-Methylfluorescein phosphate cyclohexylammonium salt (OMFP) is a fluorescent compound extensively utilized in biological research, particularly for its role as a substrate in enzyme assays. Its unique fluorescent properties enable researchers to visualize and quantify biochemical reactions, making it a valuable tool in various scientific fields, including biochemistry, cell biology, and pharmacology.
OMFP is a derivative of fluorescein, characterized by its phosphate group that enhances its utility in enzymatic assays. The compound primarily targets phosphatase enzymes, where it acts as a substrate. Upon dephosphorylation by these enzymes, OMFP exhibits a significant increase in fluorescence intensity, allowing for sensitive detection and quantification of phosphatase activity.
Chemical Structure
- Molecular Formula : C₁₃H₁₅N₂O₄P
- CAS Number : 21233-09-0
Enzymatic Assays
OMFP is widely employed in phosphatase activity assays due to its high sensitivity and specificity. The compound's fluorescence increases dramatically upon dephosphorylation, which can be quantitatively measured using fluorescence spectroscopy.
Enzyme | Substrate | Km (μM) | Assay Type |
---|---|---|---|
Protein Tyrosine Phosphatase (PTP) | OMFP | 15-50 | Continuous kinetic assay |
Alkaline Phosphatase | OMFP | 30-100 | Endpoint assay |
Case Studies
- Inhibition Studies : In studies assessing the inhibition of PTPs, OMFP was found to be more effective than other substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), particularly due to its red-shifted fluorescence which minimizes interference from other compounds .
- Cell Proliferation Assays : Research indicated that OMFP can inhibit the proliferation of cancer cells in vitro. The compound's interaction with phosphatases was shown to reduce the frequency of cell division, suggesting potential applications in cancer therapy .
Applications in Research
OMFP's versatility extends beyond enzyme assays; it is also used for:
- Cell Labeling : Its fluorescent properties allow for effective labeling and tracking of cells in live imaging studies.
- Biochemical Analysis : It serves as a substrate for various biochemical reactions involving phosphatases, aiding in the understanding of cellular signaling pathways.
Limitations
Despite its advantages, OMFP has limitations including:
- Solubility Issues : The compound has limited solubility in aqueous solutions, often requiring initial dissolution in organic solvents like DMSO. This can complicate experimental designs where solvent effects are critical .
- Sensitivity to Environmental Conditions : The fluorescence properties can be affected by pH and ionic strength, necessitating careful control of assay conditions .
Properties
IUPAC Name |
cyclohexanamine;(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15O8P.C6H13N/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21;7-6-4-2-1-3-5-6/h2-11H,1H3,(H2,23,24,25);6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPHZMRXIHOGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657460 | |
Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21233-09-0 | |
Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.